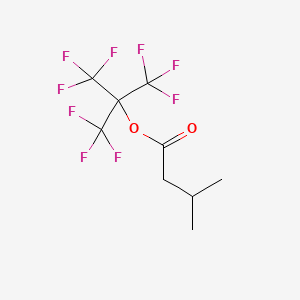

Nonafluoro-tert-butyl 3-methylbutyrate

Übersicht

Beschreibung

Nonafluoro-tert-butyl 3-methylbutyrate is a fluoroalcohol . It is the perfluorinated analog of tert-butyl alcohol . Notably, as a consequence of its electron withdrawing fluorine substituents, it is very acidic for an alcohol, with a pKa value of 5.4, similar to that of a carboxylic acid .

Synthesis Analysis

Nonafluoro-tert-butyl alcohol is prepared by the addition of trichloromethyllithium to hexafluoroacetone, followed by halogen exchange with antimony pentafluoride . The aluminate derived from its alkoxide anion is used as a weakly coordinating anion . Nonafluoro-t-butyl propyl, allyl, and propargyl ethers as well as 1,2-bis(nonafluoro-t-butoxy)ethane, 1,3-bis(nonafluoro-t-butoxy)-propane, and 1,4-bis(nonafluoro-t-butoxy)-butane were prepared by the reaction of the corresponding alkyl halides with sodium nonafluoro-t-butoxide .Molecular Structure Analysis

The molecular formula of Nonafluoro-tert-butyl alcohol is C4HF9O . The InChI representation isInChI=1S/C4HF9O/c5-2(6,7)1(14,3(8,9)10)4(11,12)13/h14H . Chemical Reactions Analysis

The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . The nonafluoro-t-butoxy group is one of the shorter perfluoroalkyl chains that could provide high fluorous partitions .Physical And Chemical Properties Analysis

Nonafluoro-tert-butyl alcohol has a molar mass of 236.04 g/mol . It appears as a colorless liquid . It has a boiling point of 45 °C and is miscible in water . It has a density of 1.693 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

1. C-O Cross-Coupling Reaction

Meng et al. (2019) developed a highly efficient method to incorporate the nonafluoro-tert-butoxy group into various arenes. This C-O cross-coupling reaction is significant because it proceeds smoothly without the need for transition-metal catalysts, showing good functional group tolerance and scalability. This process is noteworthy for avoiding the use of hazardous diazonium salts and nonafluoro-tert-butyl alcohol as the reaction solvent, enhancing safety and environmental friendliness (Meng et al., 2019).

2. Fluorinated Electrophiles for Chemical Tagging

A library of fluorinated molecules containing nonafluoro-tert-butyl groups was synthesized by Kasper et al. (2016). These molecules are valuable for their diverse applications in polymer chemistry, biomaterials, biomedical imaging, and protein tagging. The variety of hydrophobic and hydrophilic linkers in these molecules expands their usability across different fields, indicating the versatility of nonafluoro-tert-butyl 3-methylbutyrate in scientific research (Kasper et al., 2016).

3. Synthesis of Fluorous Amines

Szabó et al. (2006) highlighted the synthesis of primary, secondary, and tertiary (nonafluoro-tert-butyloxy)ethyl amines. The synthesized amines exhibit high acidic stability and increase fluorous character, comparable to the classical straight-chain C8F17 (CH2)3 ponytail. These amines, being mobile, colorless liquids, and volatile with steam, demonstrate the potential of this compound in creating novel fluorous compounds with unique properties (Szabó et al., 2006).

4. Triazine Synthesis

Popov et al. (1999) developed a procedure for synthesizing substituted 2-amino-4,6-bis(nonafluoro-tert-butyl)-1,3,5-triazines. The findings suggest the presence of a barrier to internal rotation, indicating the potential of this compound in the field of organic synthesis, particularly in the creation of triazines (Popov et al., 1999).

5. Sustainable Fluorous Chemistry Development

Lo et al. (2014) focused on the synthesis and characterization of fluorous ethers with nonafluoro-tert-butoxy groups, aiming for sustainable fluorous chemistry development. Their study on the fluorous partition coefficients and toxicity of these compounds highlights the environmental and safety aspects of using this compound in chemical synthesis (Lo et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] 3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F9O2/c1-4(2)3-5(19)20-6(7(10,11)12,8(13,14)15)9(16,17)18/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKVAWKFDWEPTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660158 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914637-45-9 | |

| Record name | 2,2,2-Trifluoro-1,1-bis(trifluoromethyl)ethyl 3-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)

![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%](/img/structure/B6343525.png)

![3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid](/img/structure/B6343588.png)